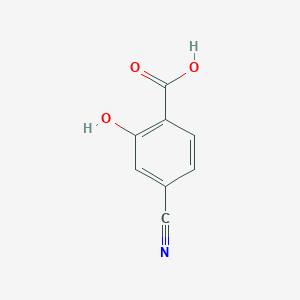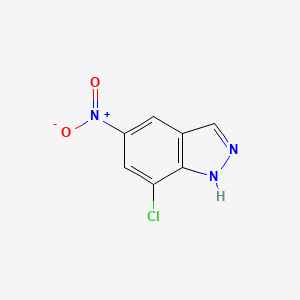
N-(2-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide, also known as FBTA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Synthesis and Characterization
Research in this area focuses on the synthesis and detailed characterization of triazole derivatives, which are valuable for their potential biological activities. The experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles provides insights into their structural properties. These derivatives, including a fluoro derivative, have been synthesized, characterized through X-ray diffraction, and analyzed for their intermolecular interactions, offering a basis for understanding their reactivity and potential applications in medicinal chemistry (Shukla et al., 2014).
Biological Activity
The exploration of novel compounds for antimicrobial properties is a significant area of research. A study on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents highlights the potential of these compounds in addressing bacterial and fungal infections. Most of these derivatives exhibit moderate to good activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains, underscoring the importance of triazole derivatives in developing new antimicrobial agents (Jadhav et al., 2017).
Structural Analysis
The crystal structure analysis of triazole derivatives, such as the facile synthesis, crystal structure, DFT calculation, and biological activities of specific triazol-5 (4H)-one derivatives, demonstrates their structural uniqueness and potential as enzyme inhibitors. These studies provide crucial insights into the molecular conformations, enabling the design and development of potent enzyme inhibitors for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Antitumour Activity
The investigation into the antitumour activity of triazole derivatives, such as the synthesis, crystal structure, and antitumour activity of specific carboxamide compounds, contributes to the development of new cancer treatments. These compounds have been synthesized and evaluated for their effectiveness in inhibiting the proliferation of cancer cell lines, offering potential pathways for cancer therapy (Hao et al., 2017).
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(2-hydroxy-2-phenylethyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-9-5-4-8-14(15)10-20-18(25)17-21-12-23(22-17)11-16(24)13-6-2-1-3-7-13/h1-9,12,16,24H,10-11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSUREIHCSWEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NCC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea](/img/structure/B2645109.png)
![(E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645110.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2645113.png)
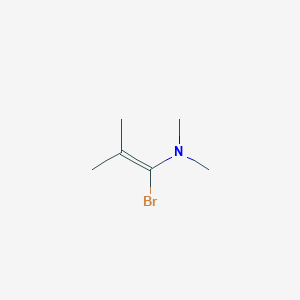
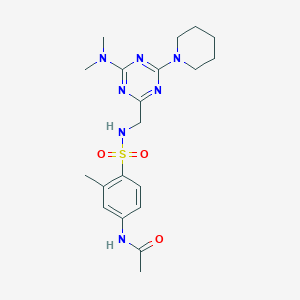
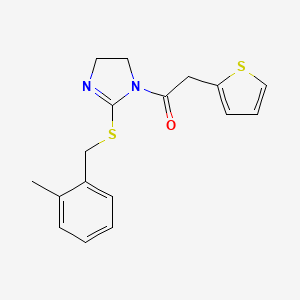
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2645118.png)
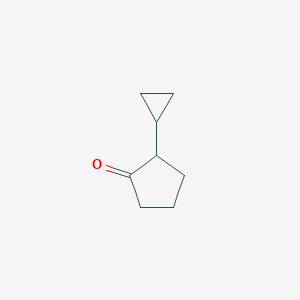
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate](/img/structure/B2645122.png)

